4-Heptenal, (4Z)-

CAS No.: 62238-34-0

Cat. No.: VC3776260

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62238-34-0 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | (E)-hept-4-enal |

| Standard InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |

| Standard InChI Key | VVGOCOMZRGWHPI-ONEGZZNKSA-N |

| Isomeric SMILES | CC/C=C/CCC=O |

| SMILES | CCC=CCCC=O |

| Canonical SMILES | CCC=CCCC=O |

Introduction

Chemical Identity and Nomenclature

Basic Chemical Information

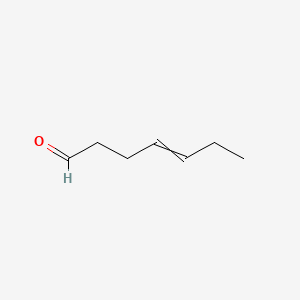

4-Heptenal, (4Z)- is an unsaturated aldehyde with a seven-carbon chain featuring a double bond between the fourth and fifth carbon atoms in a cis (Z) configuration. This chemical structure contributes to its distinctive properties and reactivity patterns.

Table 1: Chemical Identity Information for 4-Heptenal, (4Z)-

| Parameter | Information |

|---|---|

| IUPAC Name | (Z)-hept-4-enal |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.1696 g/mol |

| CAS Registry Number | 6728-31-0 |

| IUPAC Standard InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N |

| Density | 0.843-0.855 |

Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial contexts, reflecting its structural characteristics and historical naming conventions. These alternative names include:

-

cis-4-Hepten-1-al

-

(Z)-4-Hepten-1-al

-

cis-4-Heptenal

-

(4Z)-4-Heptenal

-

4-(Z)-Heptenal

-

Hept-4(Z)-enal

-

Hept-cis-4-enal

The various nomenclature systems reflect different approaches to naming this compound, though all refer to the same molecular entity with the distinctive cis configuration at the double bond position.

Structural Characteristics

Molecular Structure

The molecular structure of 4-Heptenal, (4Z)- features a linear seven-carbon chain with an aldehyde functional group at one end (C1) and a double bond between the fourth and fifth carbon atoms. The cis (Z) configuration at the double bond means that the major substituent groups (the ethyl and aldehyde-containing propyl groups) are positioned on the same side of the double bond plane.

Table 2: Structural Representation Information

| Representation | Value |

|---|---|

| SMILES Notation | CC\C=C/CCC=O |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3- |

| Standard InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N |

Stereochemistry

The compound contains one stereogenic element: the cis (Z) double bond between carbons 4 and 5. This configurational isomerism is significant because it affects the compound's physical properties, reactivity, and sensory characteristics. The Z configuration is defined by the higher priority groups (according to the Cahn-Ingold-Prelog priority rules) being on the same side of the double bond plane.

The stereochemistry of 4-Heptenal plays a crucial role in its biological activity, particularly in its interaction with olfactory receptors, which demonstrates a high degree of stereoselectivity. This stereochemical feature also influences its behavior in chemical reactions, especially those involving the double bond.

Physical and Chemical Properties

Basic Physical Properties

4-Heptenal, (4Z)- exhibits physical properties typical of medium-chain unsaturated aldehydes, including relatively low density and moderate volatility that contributes to its role as an aroma compound.

Table 3: Physical Properties of 4-Heptenal, (4Z)-

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Density | 0.843-0.855 g/cm³ |

| Molecular Weight | 112.1696 g/mol |

Spectroscopic Properties

The compound has distinctive spectroscopic properties that aid in its identification and analysis. Mass spectroscopy is particularly useful for identifying 4-Heptenal, (4Z)- in complex mixtures, with characteristic fragmentation patterns that reflect its structural features.

Gas chromatography analysis shows specific retention indices that help in the identification of this compound. On non-polar columns (such as SPB-5), 4-Heptenal, (4Z)- exhibits a Van Den Dool and Kratz retention index of approximately 898, while on DB-5MS columns, it shows a retention index of about 888 . These chromatographic properties are valuable for analytical applications, particularly in food science and flavor chemistry.

Synthesis and Preparation Methods

Laboratory Synthesis

Several methods exist for the synthesis of 4-Heptenal, (4Z)-. One common approach involves starting from (Z)-3-hexenol, which serves as a precursor that can be converted to the target compound through appropriate chemical transformations. This method is valuable for laboratory-scale preparation and allows for control of the stereochemistry at the double bond.

The synthesis typically involves oxidation of the alcohol functionality to the corresponding aldehyde while maintaining the stereochemistry of the double bond. Various oxidizing agents may be employed, with careful control of reaction conditions to prevent isomerization of the double bond or over-oxidation.

Natural Sources

Beyond synthetic approaches, 4-Heptenal, (4Z)- has been identified in biological systems. Interestingly, certain Hemiptera insects have been reported as natural sources of this compound, suggesting a potential role in insect biochemistry or communication. This biological origin provides insight into the compound's natural occurrence and potential ecological significance.

Biochemical and Biological Significance

Role in Lipid Oxidation

4-Heptenal, (4Z)- plays a significant role in biochemical processes, particularly in the oxidative breakdown of lipids. This process is especially important in fish, where lipid oxidation can lead to the formation of this compound as a secondary product. The generation of 4-Heptenal, (4Z)- during lipid oxidation contributes to the characteristic aromas that develop during the storage and processing of fish and other lipid-rich foods.

Understanding the pathways of 4-Heptenal, (4Z)- formation during lipid oxidation is valuable for food science applications, particularly in developing strategies to control off-flavor development in stored products.

Flavor Chemistry

The compound contributes significantly to flavor formation during the fermentation of foods. In traditional fermented products like Mouding sufu (a fermented tofu product), 4-Heptenal, (4Z)- plays a role in developing the characteristic flavor profile. This application highlights the importance of this compound in food chemistry and sensory science.

Its interaction with olfactory receptors results in a distinctive aroma perception, making it relevant to flavor and fragrance applications. The stereochemistry of the molecule is crucial for these sensory properties, as different configurations can result in substantially different olfactory responses.

Research Applications

Food Chemistry Applications

In food science, 4-Heptenal, (4Z)- has been studied for its flavor binding properties with proteins. Research has shown that it can enhance flavor binding, although its spherical configuration results in weaker binding compared to linear aldehydes of similar chain length. This finding has implications for food formulation and flavor stability in protein-rich foods.

The compound has also been used in sensory evaluation studies, particularly in the analysis of cooked mussel extracts. Research has investigated the relationship between sensory descriptors and potent odorants like 4-Heptenal, (4Z)-, providing insights into the complex factors that contribute to food flavor perception .

Atmospheric Chemistry

Beyond food applications, 4-Heptenal, (4Z)- has significance in atmospheric chemistry research. Its reactions with NO₃ radicals in the atmosphere are of interest for understanding air quality and pollution impacts. These reactions contribute to the formation of secondary organic aerosols and other atmospheric compounds that can affect air quality and climate.

The study of these reactions helps scientists develop more accurate models of atmospheric chemistry and better understand the environmental fate of volatile organic compounds like 4-Heptenal, (4Z)-.

Analytical Methods for Detection and Quantification

Gas Chromatography

Gas chromatography (GC) represents a primary analytical technique for the detection and quantification of 4-Heptenal, (4Z)- in complex mixtures. The compound exhibits characteristic retention times and indices on various column types, which facilitate its identification.

Table 4: Gas Chromatographic Properties on Different Columns

| Column Type | Active Phase | Retention Index | Conditions |

|---|---|---|---|

| Capillary | SPB-5 | 898 | 60 m/0.32 mm/1 μm, 40°C @ 2 min, 3 K/min, 230°C @ 10 min |

| Capillary | DB-5MS | 888 | 30 m/0.25 mm/0.25 μm, He carrier gas |

These chromatographic properties enable reliable detection and quantification of 4-Heptenal, (4Z)- in various matrices, including food samples and environmental specimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume